l-Methylephedrine hydrochloride
Overview
Description
L-Methylephedrine hydrochloride is a sympathomimetic amine that appears in various over-the-counter cough and cold medications . It is used as an antitussive and decongestant . The compound is not legally available in the United States but has been identified in cases of drug abuse . It is also used in preparations for the treatment of the common cold .
Synthesis Analysis
The synthesis of this compound involves a reductive condensation with methylamine in combination with hydrogen and metals as catalysts . Another method involves taking alpha-bromophenyl ethyl ketone as a raw material through steps of methylamination, resolution, reduction, acylation, acidolysis, and hydrolysis .Molecular Structure Analysis
The molecular formula of this compound is C11H18ClNO . Its average mass is 215.720 Da and its monoisotopic mass is 215.107697 Da .Chemical Reactions Analysis
This compound is a derivative of ephedrine and is considered to have the characteristics of a central nervous system stimulant due to its dopamine transporter (DAT) inhibitory effect .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular formula of C11H17NO•HCl, an average mass of 215.72, and a monoisotopic mass of 179.13101 .Scientific Research Applications
Thermochemical Analysis
- Thermochemistry on Ephedrine Hydrochlorides : The crystal structures of ephedrine hydrochloride and N-methylephedrine hydrochloride have been analyzed through X-ray crystallography. Molar enthalpies of dissolution were measured, and various thermodynamic parameters were derived, offering insights into their thermochemical behavior Yang et al., 2009.
Analytical Techniques for Drug Alkaloids
- Detection in Human Urine : A novel approach involving CE-ECL with ionic liquid was established for the determination of methylephedrine hydrochloride among other drug alkaloids. This method, featuring systematic investigation of conditions for CE separation and ECL detection, has been successfully applied to determine these alkaloids in human urine samples Liu et al., 2009.
Pharmacological and Toxicological Studies
- Effect on Synaptic Plasticity : The effects of the ephedra alkaloid methylephedrine on cognitive-related synaptic plasticity were investigated. This included studying the basal evoked potential transportation and the long-term potentiation (LTP) in rat hippocampal dentate granule cells, highlighting its influence on synaptic behavior Peng et al., 2008.
Analytical Method Development
LC-MS/MS Method for Determination in Porcine Muscle : A sensitive and reliable method was developed for the determination of dl-methylephedrine hydrochloride in porcine muscle, using liquid chromatography coupled with tandem mass spectrometry. This method is significant for ensuring the safety of animal-derived food products Chae et al., 2020.
Simultaneous Determination in Human Plasma : A method was developed and validated for the simultaneous quantification of methylephedrine and noscapine in human plasma, offering insights into their pharmacokinetics and assisting in clinical studies Zhu et al., 2005.
Mechanism of Action
L-Methylephedrine hydrochloride acts as an antitussive, bronchodilator, and adrenergic receptor agonist . It stimulates the alpha and beta adrenergic receptors, relieving cough and congestion . The pharmacology of methylephedrine is similar to that of other members of the ephedra alkaloid class of drugs .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-(dimethylamino)-1-phenylpropan-1-ol;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO.ClH/c1-9(12(2)3)11(13)10-7-5-4-6-8-10;/h4-9,11,13H,1-3H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTCYWJCEOILKNG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=CC=C1)O)N(C)C.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40916196 | |
Record name | 2-(Dimethylamino)-1-phenylpropan-1-ol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40916196 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.72 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
942-46-1, 18760-80-0 | |
Record name | 2-(Dimethylamino)-1-phenylpropan-1-ol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40916196 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (R*,S*)-(±)-α-[1-(dimethylamino)ethyl]benzyl alcohol hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.673 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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